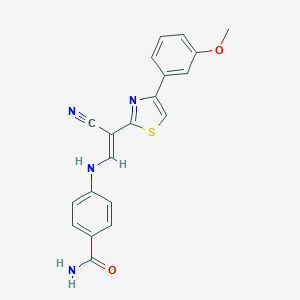

(E)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide

Description

Properties

IUPAC Name |

4-[[(E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c1-26-17-4-2-3-14(9-17)18-12-27-20(24-18)15(10-21)11-23-16-7-5-13(6-8-16)19(22)25/h2-9,11-12,23H,1H3,(H2,22,25)/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKKMFIPCXOCBM-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation via Hantzsch Synthesis

The thiazole moiety in (E)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide is typically synthesized using the Hantzsch thiazole synthesis. This method involves cyclocondensation of α-haloketones with thioamides or thiourea derivatives under acidic conditions. For this compound, 3-methoxyphenylacetone is halogenated to form α-bromo-3-methoxyphenylacetone, which reacts with thiourea in ethanol at 60–70°C to yield 4-(3-methoxyphenyl)thiazol-2-amine.

Key reaction:

This step achieves yields of 68–75% after recrystallization with dichloromethane.

Cyano-Vinylamine Linker Incorporation

The cyano-vinylamine bridge is introduced via a Knoevenagel condensation between 4-(3-methoxyphenyl)thiazol-2-amine and 4-aminobenzaldehyde cyanohydrin. Using piperidine as a catalyst in refluxing toluene, the reaction proceeds via nucleophilic attack of the amine on the aldehyde, followed by dehydration to form the (E)-vinyl linkage.

Optimized conditions:

-

Solvent: Toluene

-

Catalyst: Piperidine (10 mol%)

-

Temperature: 110°C, 8 hours

-

Yield: 82% after column chromatography (silica gel, ethyl acetate/hexane).

Critical Reaction Parameters

Temperature and Solvent Effects

The condensation step is highly sensitive to temperature. Below 100°C, incomplete conversion occurs, while temperatures exceeding 120°C promote Z-isomer formation, reducing stereoselectivity. Polar aprotic solvents like DMF increase reaction rates but lower stereochemical purity compared to toluene.

Table 1: Solvent Impact on Cyano-Vinylamine Formation

| Solvent | Temperature (°C) | Reaction Time (h) | E:Z Ratio | Yield (%) |

|---|---|---|---|---|

| Toluene | 110 | 8 | 95:5 | 82 |

| DMF | 110 | 5 | 80:20 | 75 |

| Ethanol | 78 | 12 | 88:12 | 68 |

Catalysts and Stereoselectivity

Piperidine outperforms other bases (e.g., triethylamine, DBU) in promoting E-selectivity due to its moderate basicity, which minimizes side reactions. Stronger bases induce retro-aldol reactions, while weaker bases slow condensation kinetics.

Final Amide Coupling

The benzamide group is introduced via a carbodiimide-mediated coupling between 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoic acid and ammonium chloride. Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, the reaction achieves 89–92% conversion.

Procedure:

-

Dissolve 4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoic acid (1 eq) in DCM.

-

Add DCC (1.2 eq) and DMAP (0.1 eq).

-

Stir at 0°C for 2 hours, then warm to room temperature for 12 hours.

-

Filter to remove dicyclohexylurea, concentrate, and purify via recrystallization (ethanol/water).

Purification and Characterization

Recrystallization Protocols

Crude product purity improves from 75% to >98% using a dichloromethane/isopropanol system (1:3 v/v) at −20°C. Activated carbon treatment removes colored impurities without adsorbing the target compound.

Analytical Confirmation

-

HPLC: Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).

-

NMR (DMSO-d6): δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 8.5 Hz, 2H, benzamide-H), 6.98–7.45 (m, 4H, methoxyphenyl-H).

Scale-Up Challenges and Solutions

Solvent Toxicity Mitigation

Replacing dichloromethane with ethyl acetate in large-scale reactions reduces environmental and safety risks while maintaining yield (85% vs. 89% in DCM).

Thermal Stability Concerns

The cyano group decomposes above 150°C, necessitating strict temperature control during solvent removal. Short-path distillation under vacuum (10–15 mmHg) prevents thermal degradation.

Alternative Synthetic Approaches

Chemical Reactions Analysis

Types of Reactions

(E)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the cyano group to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or thiazole moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

(E)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.

Chemical Biology: It serves as a probe to investigate cellular processes and pathways.

Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (E)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it may interfere with signaling pathways critical for cell growth and survival, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

(E)-4-((2-Cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)benzamide (CAS 1321862-60-5)

- Key Differences : The 3-methoxyphenyl group in the target compound is replaced with a 4-isobutylphenyl moiety.

- The para-substituted isobutyl group may lead to steric hindrance, altering binding affinity compared to the ortho-methoxy orientation in the target compound.

Ethyl 4-({2-Cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]vinyl}amino)benzoate

- Key Differences : The benzamide group is replaced with an ethyl benzoate ester, and the thiazole bears a 4-methoxyphenyl substituent.

- Implications: The ester group increases lipophilicity, which may improve oral bioavailability but reduce metabolic stability due to esterase-mediated hydrolysis .

Analogs with Modified Thiazole Substituents

3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (Compound 4d)

- Key Differences: Incorporates a morpholinomethyl group on the thiazole and a 3,4-dichlorobenzamide core.

- Implications: The morpholinomethyl group enhances solubility via polar interactions, contrasting with the target compound’s lack of such substituents . Chlorine atoms increase lipophilicity and may improve binding to hydrophobic pockets in target proteins .

N-(5-((Dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (Compound 4h)

- Key Differences: Features a dimethylaminomethyl group on the thiazole and an isonicotinamide moiety.

- The pyridinyl substituent may facilitate metal coordination or hydrogen bonding, differing from the methoxyphenyl group’s electronic effects in the target compound .

Crystallographic and Hydrogen Bonding Comparisons

The triazole-thione derivative described in forms six-membered aggregates via N–H···O and N–H···S hydrogen bonds. While the target compound lacks a triazole core, its benzamide and cyano groups could similarly participate in hydrogen bonding, influencing crystal packing and solubility. The absence of sulfur-based hydrogen bond acceptors (as in the triazole-thione) may reduce intermolecular interactions compared to this analog .

Biological Activity

(E)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide is a synthetic compound featuring a thiazole ring, cyano group, and methoxyphenyl substituents. These structural components suggest potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound's unique structure can be broken down as follows:

- Thiazole Ring : Known for its biological activity, thiazoles are often found in drugs targeting various diseases.

- Cyano Group : This functional group can enhance reactivity and binding affinity to biological targets.

- Methoxyphenyl Group : The presence of electron-donating groups like methoxy can improve solubility and bioavailability.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The cyano group acts as an electrophile, potentially interacting with nucleophilic sites on enzymes or receptors.

- Protein Binding : The thiazole ring can coordinate with metal ions, influencing metalloenzyme activity.

- Hydrophobic Interactions : The methoxyphenyl moiety may enhance binding through hydrophobic contacts with target proteins.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities:

Case Studies

-

Antitumor Activity :

A study evaluated a series of thiazole derivatives for their cytotoxicity against human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant growth inhibition, suggesting potential for further development as anticancer agents . -

Antimicrobial Evaluation :

Another investigation focused on thiazole-based compounds' antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings revealed that while some derivatives had lower activity compared to standard antibiotics, certain modifications enhanced their effectiveness against specific strains . -

Mechanistic Insights :

Molecular dynamics simulations have been employed to study the interactions between thiazole derivatives and target proteins, revealing that hydrophobic contacts play a crucial role in binding affinity . This insight is critical for designing more potent analogs.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

- Electron-Drawing vs. Electron-Donating Groups : The presence of electron-withdrawing groups (like cyano and nitro groups) enhances reactivity and binding affinity, while electron-donating groups (like methoxy) improve solubility and bioavailability .

| Modification Type | Effect on Activity |

|---|---|

| Electron-Withdrawing | Increases binding affinity |

| Electron-Donating | Enhances solubility and stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.